molecular formula C22H24N2O4 B11014172 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-3-methyl-1H-indole-2-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-3-methyl-1H-indole-2-carboxamide

Cat. No.: B11014172
M. Wt: 380.4 g/mol
InChI Key: GYJRFYCPOSRCDR-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-3-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole and an indene moiety, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-3-methyl-1H-indole-2-carboxamide typically involves multiple steps. The starting materials often include 5,6-dimethoxyindanone and 5-methoxy-3-methylindole. The key steps in the synthesis involve:

    Formation of the Indene Moiety: This can be achieved by the reduction of 5,6-dimethoxyindanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reaction: The indene derivative is then coupled with 5-methoxy-3-methylindole using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-3-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as NaBH4 or LiAlH4 can convert ketone or aldehyde groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-3-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-3-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxyindanone: A precursor in the synthesis of the target compound.

    5-Methoxy-3-methylindole: Another precursor used in the synthesis.

    Indole-2-carboxamides: A class of compounds with similar structural features and biological activities.

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-3-methyl-1H-indole-2-carboxamide is unique due to its combined indole and indene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-3-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C22H24N2O4/c1-12-15-10-14(26-2)6-8-17(15)23-21(12)22(25)24-18-7-5-13-9-19(27-3)20(28-4)11-16(13)18/h6,8-11,18,23H,5,7H2,1-4H3,(H,24,25)

InChI Key

GYJRFYCPOSRCDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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